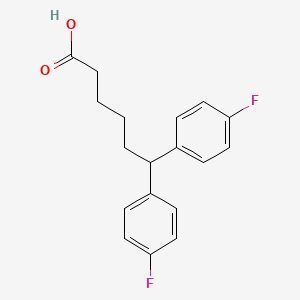

6,6-Bis(4-fluorophenyl)hexanoic acid

Description

6,6-Bis(4-fluorophenyl)hexanoic acid (CAS: 667936-71-2) is a fluorinated aromatic carboxylic acid with the molecular formula C₁₈H₁₈F₂O₂ and a molecular weight of 304.33 g/mol . Its structure features a hexanoic acid backbone substituted at the 6-position with two 4-fluorophenyl groups. This compound is commercially available for research and pharmaceutical applications, as indicated by its inclusion in supplier catalogs from companies like Jida (Shanghai) Pharmaceutical & Chemical Co., Ltd. .

Properties

IUPAC Name |

6,6-bis(4-fluorophenyl)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F2O2/c19-15-9-5-13(6-10-15)17(3-1-2-4-18(21)22)14-7-11-16(20)12-8-14/h5-12,17H,1-4H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVMSFVXRMZDSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCCCC(=O)O)C2=CC=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Bis(4-fluorophenyl)hexanoic acid typically involves the reaction of 4-fluorobenzene with hexanoic acid derivatives under specific conditions. One common method includes the Friedel-Crafts acylation reaction, where 4-fluorobenzene reacts with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6,6-Bis(4-fluorophenyl)hexanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohol derivatives.

Substitution: Phenyl derivatives with substituted functional groups.

Scientific Research Applications

6,6-Bis(4-fluorophenyl)hexanoic acid is utilized in various scientific research fields, including:

Chemistry: As a precursor for the synthesis of complex organic molecules and polymers.

Biology: In the study of enzyme-substrate interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,6-Bis(4-fluorophenyl)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations in Bis-Aromatic Hexanoic Acids

Several analogs with bis-aryl substitutions on hexanoic acid have been synthesized and studied:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluorophenyl groups in the target compound enhance acidity compared to hydroxyl or methyl substituents. For example, hexanoic acid has a pKa of ~4.85 , while fluorophenyl groups may lower the pKa further due to their electron-withdrawing nature.

- Steric Effects : Bulky substituents (e.g., isopropyl or hexyloxy) reduce conformational flexibility, which may impact binding to biological targets .

Comparison with Perfluorinated Carboxylic Acids

Perfluorinated compounds (PFCs), such as perfluorohexanoic acid (PFHxA, C₆HF₁₁O₂), exhibit stark differences:

Functional Group Modifications

- Ketone-Containing Analogs: Compounds like 6-(4-hexyloxyphenyl)-6-oxohexanoic acid replace one fluorophenyl group with a ketone, reducing molecular symmetry and altering reactivity .

- Sulfonamide Derivatives: 6-(4-Methoxybenzenesulfonamido)hexanoic acid introduces a sulfonamide group, enhancing hydrogen-bonding capacity for enzyme inhibition .

Biological Activity

6,6-Bis(4-fluorophenyl)hexanoic acid (CAS No. 667936-71-2) is an organic compound with a molecular formula of C18H18F2O2 and a molecular weight of 304.33 g/mol. It has garnered interest in various fields due to its potential biological activities, particularly in the modulation of enzyme activity and interactions with biomolecules. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

This compound can be synthesized through methods such as Friedel-Crafts acylation, where 4-fluorobenzene reacts with hexanoyl chloride in the presence of Lewis acids like aluminum chloride. This reaction is typically conducted under anhydrous conditions to enhance yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, potentially leading to the inhibition of enzyme activity or modulation of receptor signaling pathways.

Key Mechanisms:

- Enzyme Modulation : The compound can alter enzyme microenvironments, impacting biochemical pathways and potentially exhibiting antimicrobial effects.

- Membrane Interaction : Its structural properties suggest it may disrupt membrane integrity, contributing to its biological effects.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, studies have shown that compounds with similar structures can effectively lower cholesterol absorption in animal models .

Case Studies

- Cholesterol Absorption Inhibition : In a study involving cholesterol-fed hamsters, related compounds demonstrated significant reductions in plasma cholesterol levels. The efficacy was linked to structural modifications that enhance metabolic interactions .

- Antimicrobial Potential : Preliminary investigations suggest that the compound may exhibit antimicrobial properties by disrupting bacterial membranes, although further studies are required for conclusive evidence.

Comparative Analysis

A comparison with structurally similar compounds reveals distinctive biological activities attributed to the fluorine substituents:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 6,6-Bis(4-chlorophenyl)hexanoic acid | Chlorine substituent | Moderate enzyme inhibition |

| 6,6-Bis(4-bromophenyl)hexanoic acid | Bromine substituent | Antimicrobial effects observed |

| 6,6-Bis(4-methylphenyl)hexanoic acid | Methyl substituent | Lower enzyme affinity compared to fluorinated analogs |

The unique properties imparted by fluorine enhance stability and biological activity compared to other halogenated derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.